molecular formula C9H11FO3 B1412761 2-Fluoro-5-(2-methoxyethoxy)phenol CAS No. 1881293-11-3

2-Fluoro-5-(2-methoxyethoxy)phenol

Cat. No.: B1412761
CAS No.: 1881293-11-3
M. Wt: 186.18 g/mol
InChI Key: LDXNSJLWELXPFH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Fluoro-5-(2-methoxyethoxy)phenol can be achieved through several routes. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced with hydrogen in the presence of a hydrogenation catalyst to produce this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Fluoro-5-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-5-(2-methoxyethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated phenols on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Fluoro-5-(2-methoxyethoxy)phenol can be compared with other fluorinated phenols and methoxyethoxy-substituted phenols. Similar compounds include:

Properties

IUPAC Name

2-fluoro-5-(2-methoxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXNSJLWELXPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285745
Record name Phenol, 2-fluoro-5-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881293-11-3
Record name Phenol, 2-fluoro-5-(2-methoxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881293-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-fluoro-5-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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